molecular formula C10H8ClNO2S B13695985 Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate

Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13695985
M. Wt: 241.69 g/mol
InChI Key: USINZNSAFLRBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H8ClNO2S. This compound is part of the thieno[2,3-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for an extended period (approximately 21 hours). The product is then isolated through extraction and purification processes .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. The compound’s heteroaromatic structure allows it to form hydrogen bonds and other interactions with the target protein, leading to inhibition of its activity .

Comparison with Similar Compounds

Uniqueness: Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-5-6-3-8(11)12-4-7(6)15-9(5)10(13)14-2/h3-4H,1-2H3

InChI Key

USINZNSAFLRBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CN=C(C=C12)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.